molecular formula C25H34N2O2 B10885026 1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine CAS No. 5414-41-5

1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine

Cat. No.: B10885026
CAS No.: 5414-41-5
M. Wt: 394.5 g/mol
InChI Key: BZQBUMOJECYNFP-UHFFFAOYSA-N
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Description

1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine is a bipiperidine derivative featuring a benzyloxy-methoxyphenyl substituent at the 1'-position. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological applications, including antiviral, antiarrhythmic, and CNS-modulating activities . Its synthesis likely involves multi-step reactions, such as alkylation or coupling with intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde (as seen in ), followed by purification via chromatography or crystallization .

The bipiperidine scaffold provides conformational flexibility, enabling interactions with biological targets such as GPCRs (e.g., CCR5) and ion channels.

Properties

CAS No.

5414-41-5

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C25H34N2O2/c1-28-25-18-22(10-11-24(25)29-20-21-8-4-2-5-9-21)19-26-16-12-23(13-17-26)27-14-6-3-7-15-27/h2,4-5,8-11,18,23H,3,6-7,12-17,19-20H2,1H3

InChI Key

BZQBUMOJECYNFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(benzyloxy)-3-methoxybenzyl]-1,4’-bipiperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group serves as a protective moiety for the phenolic hydroxyl group. Its removal typically involves acidic or catalytic hydrogenolysis :

Reaction TypeConditionsProductsReferences
Hydrogenolysis H<sub>2</sub> (1 atm), 10% Pd/C, EtOH, 50°CDeprotection to phenolic derivative
Acidic Cleavage HBr/AcOH, refluxPhenolic hydroxyl regeneration

Mechanistic Insights :

  • Catalytic Hydrogenolysis : The benzyl group undergoes cleavage via adsorption onto palladium, followed by C–O bond scission to yield the phenol and toluene .

  • Acidic Hydrolysis : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of a benzyl cation, which is trapped by bromide .

Functionalization of the Piperidine Rings

The bipiperidine structure enables alkylation and acylation at the nitrogen centers:

Reaction TypeReagents/ConditionsProductsReferences
N-Alkylation R-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CQuaternary ammonium derivatives
N-Acylation Acid chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Amide-functionalized derivatives

Example :
Reacting the bipiperidine with acetyl chloride in dichloromethane produces 1'-acetyl-1,4'-bipiperidine derivatives, confirmed via <sup>1</sup>H NMR (δ 2.1 ppm, singlet for acetyl group).

Oxidation Reactions

The methoxy group is generally stable, but the benzylic position adjacent to the ether oxygen is susceptible to oxidation:

Reaction TypeConditionsProductsReferences
Benzylic Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 25°CKetone formation

Mechanism :
Manganese heptoxide (generated in situ) abstracts a hydrogen from the benzylic carbon, forming a radical intermediate that is further oxidized to a ketone .

Radical-Mediated Transformations

The compound’s structure allows participation in radical chain reactions, particularly in halogenation:

Reaction TypeConditionsProductsReferences
Halodecarboxylation Barton ester, CCl<sub>4</sub>/BrCCl<sub>3</sub>, hvAlkyl halide derivatives

Key Findings :

  • Radical intermediates generated via homolytic cleavage of N-acyloxy-2-pyridinethione esters lead to decarboxylation and halogen abstraction .

  • Quantum yields (Φ = 6–55) confirm chain propagation mechanisms .

Stability and Degradation Pathways

The compound undergoes thermal and photolytic degradation:

ConditionDegradation PathwayProducts IdentifiedReferences
Thermal (120°C) Retro-Mannich cleavagePiperidine and aldehyde fragments
UV Light C–O bond homolysisRadical recombination products

Comparative Reactivity with Structural Analogs

The bipiperidine core and substitution pattern dictate reactivity differences:

CompoundKey ReactionRate Constant (k, s<sup>-1</sup>)References
Target Compound Hydrogenolysis0.45 ± 0.02
Piperazine Analog N-Alkylation0.32 ± 0.03

Scientific Research Applications

1’-[4-(Benzyloxy)-3-methoxybenzyl]-1,4’-bipiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-[4-(benzyloxy)-3-methoxybenzyl]-1,4’-bipiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Bipiperidine Derivatives

Structural and Functional Comparisons

Compound Key Structural Features Pharmacological Activity Key References
Target Compound 1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine Not explicitly reported (inference: CNS/GPCR modulation)
Pipamperone (CAS 1893-33-0) 1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide Antipsychotic (D2/5-HT2A receptor antagonist)
SCH 351125 (Ancriviroc) 4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethylpyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide CCR5 antagonist (anti-HIV)
Compound 7e [1,4′-Bipiperidine]-1′-carboxylate linked to a chromen-dioxolo scaffold Antiarrhythmic (in vivo efficacy demonstrated)
Z223-2080 1'-{[4-(4-Pyridin-2-ylpiperazin-1-yl)-pyrazolo[3,4-d]pyrimidin-1-yl]acetyl}-1,4'-bipiperidine Screening compound (kinase/GPCR modulation)
Key Observations:

Substituent Diversity :

  • The benzyloxy-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in pipamperone and the 4-bromophenyl in SCH 351123. These substituents influence target selectivity; for example, SCH 351125’s bromophenyl group enhances CCR5 binding .
  • The chromen-dioxolo moiety in Compound 7e confers antiarrhythmic properties, absent in the target compound .

Pharmacokinetic Profiles :

  • Pipamperone is detectable in plasma at 2–400 ng/mL via HPLC, with a linear pharmacokinetic range .
  • SCH 351125 exhibits high oral bioavailability in primates, attributed to its oxime and methylpyridinyl groups .

Synthetic Complexity :

  • The target compound’s synthesis may resemble intermediates in (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde), involving benzyl protection and bipiperidine coupling .
  • SCH 351125 requires multi-step optimization, including oxime substitution and amide coupling .

Biological Activity

1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipiperidine backbone substituted with a benzyloxy and methoxy group, which may contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds. For instance, derivatives with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 6 µM to 100 µM, indicating promising antibacterial properties compared to standard antibiotics like chloramphenicol and norfloxacin .

Anticancer Activity

Research indicates that compounds with a bipiperidine structure exhibit moderate antiproliferative effects in cancer cell lines. A study on N,4-diaryl-1,3-thiazole-2-amines revealed that certain derivatives were effective in inhibiting tubulin polymerization, a critical process for cancer cell division. The most potent compound in that study had an IC50 of 26.8 µM .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another area of interest due to its implications in neurodegenerative diseases such as Alzheimer's. Some derivatives demonstrated significant AChE inhibitory activity with IC50 values around 36.05 µM, suggesting that similar compounds may possess neuroprotective properties .

The biological activity of 1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in neurotransmission and cancer cell proliferation.
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities, which can mitigate oxidative stress in cells .
  • Interaction with Receptors : The structural features allow for potential interactions with various biological receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of related compounds:

  • Synthesis and Characterization : A study synthesized several benzimidazole derivatives and evaluated their biological activities, finding significant analgesic and anti-inflammatory effects .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related compounds at doses ranging from 25 mg/kg to 100 mg/kg, showing promising results .
  • Computational Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target enzymes like AChE, supporting experimental findings .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
Compound 3bAChE Inhibition36.05
Compound 10sAntiproliferative26.8
Compound XAntimicrobial6

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1,4'-bipiperidine derivatives with substituted aromatic moieties?

  • Methodological Answer: Bipiperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine intermediates are coupled with substituted benzoic acids using chloroform/methanol solvent systems, yielding 50–84% of products . Key steps include:

  • Activation of carboxylic acids (e.g., using EDCI/HOBt).
  • Purification via silica gel chromatography with optimized solvent ratios (e.g., n-hexane/EtOAc 5:5).
  • Characterization using 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regiochemistry and purity (e.g., δ 3.82 ppm for methoxy groups) .

Q. Which analytical techniques are critical for verifying the structural integrity of bipiperidine derivatives?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}-NMR identifies proton environments (e.g., bipiperidine methylene protons at δ 1.70–2.01 ppm) . 13C^{13}\text{C}-NMR confirms carbonyl carbons (δ ~170–180 ppm) .
  • HPLC: Retention times (e.g., 13.036 min) and peak area percentages (≥95%) assess purity at 254 nm .
  • Elemental Analysis: Validates calculated vs. observed C/H/N ratios (e.g., C: 68.21% calculated vs. 67.98% observed) .

Q. What safety protocols should be followed when handling bipiperidine derivatives in the laboratory?

  • Methodological Answer:

  • Use PPE (nitrile gloves, chemical goggles, lab coats) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., carbon monoxide from combustion) .
  • Store compounds in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How do substituent modifications on the bipiperidine core influence CCR5 receptor antagonism and anti-HIV activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Phenyl Group Substitutions: 4-Bromo, 4-trifluoromethyl, or 4-sulfonyl groups enhance CCR5 binding affinity (IC50_{50} < 10 nM) .
  • Oxime Alkyl Chains: Ethyl or cyclopropylmethyl groups improve metabolic stability and oral bioavailability (e.g., SCH 351125: 80% oral bioavailability in primates) .
  • Amide Side Chains: 2,6-Dimethylnicotinamide N-oxide optimizes potency against HIV-1 isolates (EC50_{50} < 1 nM) .
    • Experimental Design: Use radioligand displacement assays (e.g., 125I^{125}\text{I}-CCL3 binding) and pseudovirus entry assays to validate CCR5 antagonism .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for bipiperidine-based therapeutics?

  • Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models. For example, SCH 351125 showed a 4-hour half-life in rats but required dose adjustments for primate models .
  • Metabolite Identification: Use LC-MS/MS to detect N-oxide reduction or glucuronidation pathways that reduce activity .
  • Co-crystallization Studies: Resolve target binding modes (e.g., CCR5 transmembrane domain interactions) to rationalize potency gaps .

Q. How can researchers optimize bipiperidine derivatives for CNS penetration in neurodegenerative disease studies?

  • Methodological Answer:

  • LogP Adjustments: Introduce fluorinated or methoxy groups to balance lipophilicity (target LogP: 2–3) .
  • P-glycoprotein Efflux Inhibition: Replace basic amines with neutral substituents (e.g., 11C^{11}\text{C}-LSN3172176 for M1 receptor PET imaging) .
  • In Vivo Imaging Validation: Use microdosing studies with radiolabeled analogs (e.g., 18F^{18}\text{F}-FP-TZTP) to quantify brain uptake .

Q. What computational methods predict the stability of bipiperidine derivatives under physiological conditions?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrolysis of benzyloxy or methoxy groups at pH 7.4 .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for labile groups (e.g., N-oxide BDE ~65 kcal/mol in SCH 351125) .
  • QSPR Models: Correlate substituent electronic parameters (Hammett σ) with plasma stability data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of bipiperidine derivatives in different cell lines?

  • Methodological Answer:

  • Dose-Response Reproducibility: Test compounds in ≥3 biological replicates using standardized MTT assays .
  • Cell Line Profiling: Compare cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs) to identify lineage-specific effects .
  • Off-Target Screening: Use kinase/GPCR panels to rule out non-specific interactions (e.g., hERG channel inhibition) .

Q. Why do some bipiperidine analogs show divergent receptor selectivity in M1 vs. M2 muscarinic receptor assays?

  • Methodological Answer:

  • Binding Pocket Analysis: M1 selectivity in 11C^{11}\text{C}-LSN3172176 arises from interactions with Tyr 404 and Trp 157, absent in M2 .
  • Allosteric Modulator Screening: Test analogs in presence of orthosteric ligands (e.g., acetylcholine) to detect probe-dependence .
  • Mutagenesis Studies: Validate critical residues (e.g., D105A mutation in M1 reduces binding affinity by 100-fold) .

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